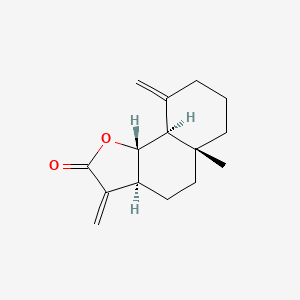

beta-Cyclocostunolide

Description

Properties

CAS No. |

2221-82-1 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(3aS,5aR,9aS,9bS)-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15+/m0/s1 |

InChI Key |

XUYAKPXYKQEFPD-SFDCQRBFSA-N |

SMILES |

CC12CCCC(=C)C1C3C(CC2)C(=C)C(=O)O3 |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@@H]1[C@@H]3[C@@H](CC2)C(=C)C(=O)O3 |

Canonical SMILES |

CC12CCCC(=C)C1C3C(CC2)C(=C)C(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of Costunolide

The most widely reported synthetic route to β-cyclocostunolide involves the acid-catalyzed cyclization of costunolide, a germacranolide-type sesquiterpene lactone. This method leverages the inherent reactivity of costunolide’s macrocyclic structure to form the eudesmanolide skeleton under controlled conditions.

Reaction Conditions and Optimization

Yield and Byproducts

Mechanistic Insights

The cyclization proceeds through protonation of costunolide’s C1-C10 double bond, followed by transannular electrophilic attack at C6 to form the eudesmanolide framework. Stereoelectronic factors favor the β-configuration at C6 due to minimized steric hindrance during transition state formation.

Photochemical Cyclization of Costunolide Derivatives

Alternative approaches involve photochemical activation of costunolide derivatives to induce cyclization. While less common, this method offers insights into non-acidic pathways.

Key Steps

-

Derivatization : Costunolide is converted to a methyl ketone derivative via photochemical reaction with acetaldehyde.

-

Cyclization : UV irradiation (λ = 254 nm) in acetaldehyde promotes [2+2] cycloaddition, yielding β-cyclocostunolide precursors.

-

Deprotection : Acidic hydrolysis removes protecting groups, yielding β-cyclocostunolide in 30–40% overall yield.

Limitations

-

Lower yields compared to acid-catalyzed methods.

Biosynthetic Pathways in Plants

β-Cyclocostunolide is natively produced in plants such as Saussurea lappa and Cichorium intybus (chicory) through enzymatic transformations.

Enzymatic Conversion of Germacrene Acid

The biosynthetic pathway begins with the oxidation of farnesyl diphosphate (FPP) to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene acid) via germacrene A synthase and cytochrome P450 enzymes.

Critical Enzymes

-

(+)-Costunolide Synthase : A cytochrome P450 enzyme (CYP71BL1) that hydroxylates germacrene acid at C6, enabling lactonization to form costunolide.

-

β-Cyclocostunolide Synthase : A proposed terpene cyclase that mediates the transannular cyclization of costunolide, though its exact mechanism remains under investigation.

Isotopic Labeling Studies

Incubation of germacrene acid with ¹⁸O₂ confirmed that the lactone oxygen originates from molecular oxygen, consistent with cytochrome P450-mediated hydroxylation.

Comparative Analysis of Preparation Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Acid-catalyzed cyclization | 52–55% | High efficiency; single-step reaction | Byproduct formation requires purification |

| Photochemical cyclization | 30–40% | Avoids strong acids | Multi-step; specialized equipment needed |

| Biosynthesis | N/A | Environmentally sustainable | Low scalability; complex optimization |

Industrial and Laboratory-Scale Considerations

Scalability of Acid-Catalyzed Methods

Chemical Reactions Analysis

Types of Reactions: Beta-Cyclocostunolide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound into dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Dihydro-beta-Cyclocostunolide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Beta-Cyclocostunolide has been studied for its anticancer effects, particularly in disrupting cellular processes associated with tumor growth. Research indicates that sesquiterpene lactones, including this compound, can induce apoptosis in cancer cells and inhibit cell proliferation without affecting normal cells. A study demonstrated that this compound significantly reduced the viability of cancer cell lines while sparing non-cancerous cells, indicating its selective cytotoxicity .

1.2 Effects on Primary Cilia Formation

Recent studies have shown that this compound affects primary cilia biogenesis in human retinal pigment epithelial cells. The compound was found to disrupt cilia formation during the early stages of ciliogenesis. This disruption could have implications for diseases related to ciliopathies and cancer, suggesting that this compound might be a candidate for therapeutic intervention in these conditions .

Mechanistic Insights

2.1 Molecular Pathways

The mechanism by which this compound exerts its effects involves modulation of specific signaling pathways related to cell growth and differentiation. Notably, it appears to interfere with the balance between cilia assembly and disassembly, which is crucial for maintaining cellular homeostasis . Further research is needed to elucidate the precise molecular targets of this compound.

Pharmaceutical Applications

3.1 Drug Development

Given its biological activities, this compound is being explored as a lead compound for drug development. Its potential as a therapeutic agent for treating cancers and ciliopathies positions it as a valuable candidate in pharmaceutical research. The ability to selectively target cancer cells while minimizing effects on normal cells enhances its appeal in drug formulation .

3.2 Natural Product Chemistry

this compound is also significant in natural product chemistry due to its structural properties and potential for biotransformation into more potent derivatives through enzymatic processes . This aspect opens avenues for developing novel therapeutic agents through modifications of the compound.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of beta-Cyclocostunolide involves its interaction with various molecular targets and pathways:

Anti-inflammatory: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Anticancer: this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Antimicrobial: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Beta-Cyclocostunolide belongs to a broader class of sesquiterpene lactones, many of which share structural motifs but exhibit distinct biological activities. Below is a detailed comparison with key analogs:

Costunolide

- Structure: Contains an alpha-methylene-gamma-lactone group, lacking the cyclized backbone of this compound .

- Bioactivity : Demonstrates potent cytotoxic activity, with studies showing apoptosis induction in cancer cells through mitochondrial permeability transition and cytochrome C release .

- Allergenic Potential: Less frequently associated with dermatitis compared to this compound, though costus resinoid (a related extract) is a known sensitizer .

Dehydrocostus Lactone

- Structure : Features a conjugated double bond in the lactone ring, enhancing electrophilic reactivity .

- Bioactivity: Inhibits inducible nitric oxide synthase (iNOS) and TNF-alpha in LPS-activated macrophages, suggesting anti-inflammatory applications .

- Therapeutic Profile: Lower cytotoxicity compared to this compound but broader anti-inflammatory utility .

Dihydro-beta-Cyclocostunolide

- Structure: A hydrogenated derivative of this compound, lacking the double bond in the lactone ring .

- Occurrence: Co-occurs with this compound in Schusterella chevalierii .

Table 1: Key Comparative Features

Mechanistic and Clinical Implications

- Structure-Activity Relationship: The alpha-methylene-gamma-lactone group in costunolide and its derivatives is critical for electrophilic interactions with cellular thiols, driving apoptosis . Cyclization in this compound enhances stability but may increase allergenic cross-reactivity with other sesquiterpene lactones .

- Therapeutic Trade-offs: While this compound shows potent cytotoxicity, its allergenic risks limit clinical use. Derivatives like dihydro-beta-Cyclocostunolide offer safer profiles but require further study .

Q & A

Q. Guidelines for Use

- Basic Questions : Focus on foundational techniques (e.g., identification, basic assays).

- Advanced Questions : Emphasize mechanistic studies, data integration, and resolving methodological conflicts.

- Citations : Follow discipline-specific standards (e.g., Beilstein Journal guidelines for experimental details ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.